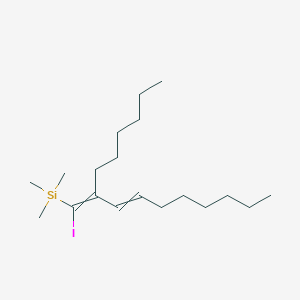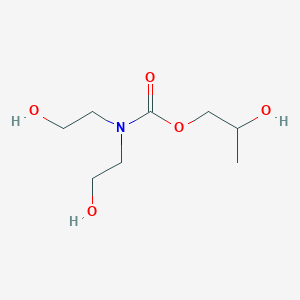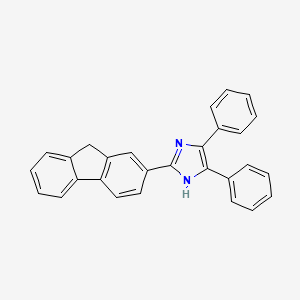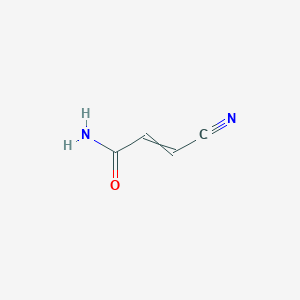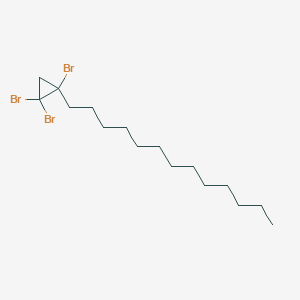
1,1,2-Tribromo-2-tridecylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Tribromo-2-tridecylcyclopropane is a brominated cyclopropane derivative with the molecular formula C16H29Br3 This compound is characterized by the presence of three bromine atoms attached to a cyclopropane ring, along with a long tridecyl chain
Vorbereitungsmethoden
The synthesis of 1,1,2-Tribromo-2-tridecylcyclopropane typically involves the bromination of cyclopropane derivatives. One common method includes the reaction of cyclopropane with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective addition of bromine atoms to the cyclopropane ring.
Industrial production methods may involve large-scale bromination processes, where cyclopropane derivatives are reacted with bromine under optimized conditions to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1,1,2-Tribromo-2-tridecylcyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process often results in the formation of cyclopropane derivatives with fewer bromine atoms.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce cyclopropane derivatives with fewer bromine atoms.
Wissenschaftliche Forschungsanwendungen
1,1,2-Tribromo-2-tridecylcyclopropane has several scientific research applications, including:
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of brominated cyclopropane derivatives. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can be used to investigate the mechanisms of action of brominated compounds and their potential toxicity.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used as a starting material for the synthesis of pharmaceutical compounds. Its unique chemical properties make it a valuable tool for drug discovery and development.
Industry: In industrial applications, this compound is used as an intermediate in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,2-Tribromo-2-tridecylcyclopropane involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, including enzyme inhibition, disruption of cellular processes, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Tribromo-2-tridecylcyclopropane can be compared with other similar compounds, such as:
1,1,2-Tribromo-2-methylcyclopropane: This compound has a similar structure but with a shorter methyl chain instead of the tridecyl chain. It exhibits different chemical properties and reactivity due to the difference in chain length.
1,1,2-Tribromoethane: This compound lacks the cyclopropane ring and has a simpler structure. It is used in different applications and has distinct chemical properties compared to this compound.
Eigenschaften
CAS-Nummer |
439098-76-7 |
|---|---|
Molekularformel |
C16H29Br3 |
Molekulargewicht |
461.1 g/mol |
IUPAC-Name |
1,1,2-tribromo-2-tridecylcyclopropane |
InChI |
InChI=1S/C16H29Br3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(15,18)19/h2-14H2,1H3 |
InChI-Schlüssel |
IVKRAHNZKBQMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1(CC1(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)

![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)

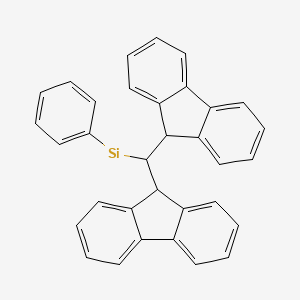
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
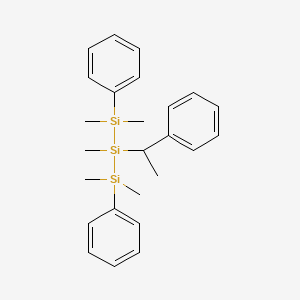
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
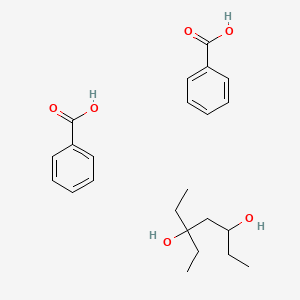
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
